2-Chloro-6-nitroquinazolin-4(1H)-one

Description

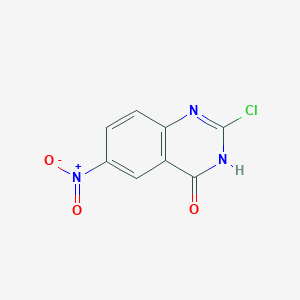

Structure

2D Structure

Properties

IUPAC Name |

2-chloro-6-nitro-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClN3O3/c9-8-10-6-2-1-4(12(14)15)3-5(6)7(13)11-8/h1-3H,(H,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLJRXYMXBVELPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)NC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50513574 | |

| Record name | 2-Chloro-6-nitroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50513574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80195-33-1 | |

| Record name | 2-Chloro-6-nitroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50513574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Table 1: Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (K) | Yield (%) | Notes |

|---|---|---|---|---|

| Nitration | H₂SO₄ + HNO₃ (fuming) | 373 | 65–70 | 1 hour reaction time |

| Chlorination | POCl₃ or SOCl₂ + DMF catalyst | 383–393 | 74–85 | Several hours, reflux conditions |

| Recrystallization | Acetic acid or propan-2-ol | Room Temp | >95 purity | Purification step |

Alternative and Optimized Synthetic Strategies

Recent research has explored modifications to improve yield and selectivity:

Microwave-Assisted Synthesis: Microwave irradiation at 70°C for 2 hours has been employed to accelerate chlorination and substitution reactions, improving yields and reducing reaction times.

Phase Transfer Catalysis: Use of phase transfer catalysts such as tetrabutylammonium hydroxide (TBAOH) in nucleophilic substitution reactions has been shown to optimize yields in related quinazoline derivatives.

Sequential Reaction Modifications: Starting from 2-methylquinazolin-4(3H)-one, nitration followed by chlorination yields the target compound in a global yield of approximately 72%. This approach allows better control over regioselectivity and product purity.

Mechanistic Insights and Reaction Optimization

Nucleophilic Substitution: The chlorine atom at position 2 is highly electrophilic due to the electron-withdrawing nitro group at position 6, facilitating nucleophilic aromatic substitution (S_NAr) reactions. Common nucleophiles include amines, thiols, and alkoxides, often reacted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or DMF at elevated temperatures.

Catalytic Role of DMF: DMF acts as a catalyst in chlorination by forming reactive intermediates with POCl₃ or SOCl₂, enhancing chlorination efficiency.

Temperature and Stoichiometry: Maintaining precise temperature control during nitration prevents over-nitration or decomposition, while stoichiometric excess of nitrating agents (1.5–2.0 equivalents of HNO₃) improves nitro group incorporation without side reactions.

Industrial Production Considerations

Industrial scale synthesis aligns closely with laboratory methodologies but incorporates:

Continuous Flow Reactors: To ensure consistent quality and scalability, continuous flow systems are used, allowing precise control over reaction times and temperatures.

Automated Monitoring: Real-time analysis via TLC or HPLC monitors reaction progress, optimizing yield and minimizing impurities.

Green Chemistry Practices: Selection of solvents and catalysts aims to reduce waste and environmental impact, with recycling of reagents where feasible.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-nitroquinazolin-4(1H)-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the compound can be replaced by nucleophiles such as amines, thiols, and alkoxides.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide, sodium ethoxide, and primary amines are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in hydrogenation reactions. Metal hydrides like lithium aluminum hydride (LiAlH4) can also be employed.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be used under controlled conditions.

Major Products Formed

Nucleophilic Substitution: Products include various substituted quinazolinones depending on the nucleophile used.

Reduction: The major product is 2-chloro-6-aminoquinazolin-4(1H)-one.

Oxidation: Products vary based on the specific oxidizing agent and conditions used.

Scientific Research Applications

2-Chloro-6-nitroquinazolin-4(1H)-one has several applications in scientific research:

Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including anticancer agents and enzyme inhibitors.

Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.

Biological Research: It is employed in the study of biological pathways and mechanisms, particularly those involving enzyme inhibition and signal transduction.

Industrial Applications: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-6-nitroquinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with signal transduction pathways by modulating receptor activity or downstream signaling molecules.

Comparison with Similar Compounds

7-Chloro-6-nitroquinazolin-4(3H)-one (CAS 53449-14-2)

- Structural difference : Chlorine at position 7, nitro at position 5.

- Properties: Higher melting point (263.5–265.0°C) due to closer proximity of electron-withdrawing groups (Cl and NO₂), enhancing intermolecular interactions .

- Reactivity: The adjacent Cl and NO₂ groups may facilitate ring destabilization or regioselective reactions, unlike the 2-Cl/6-NO₂ configuration.

Halogen-Substituted Derivatives

7-Fluoro-6-nitroquinazolin-4(3H)-one (CAS 162012-69-3)

- Structural difference : Fluorine replaces chlorine at position 6.

- Synthesis: Prepared via nitration of 7-fluoroquinazolin-4(3H)-one in H₂SO₄/HNO₃ .

Functional Group Variants

6-Nitroquinazolin-4(3H)-one (CAS 6943-17-5)

8-Chloro-3-(4-methoxyphenyl)quinazolin-4(3H)-one

- Structural difference : Chlorine at position 8, with a 4-methoxyphenyl group at N3.

- Properties : The methoxy group introduces steric bulk and electron-donating effects, shifting NMR signals (e.g., δ 3.74 ppm for OCH₃) and altering solubility .

Biological Activity

2-Chloro-6-nitroquinazolin-4(1H)-one is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C8H5ClN2O3

CAS Number: 80195-33-1

Molecular Weight: 216.59 g/mol

The compound features a quinazolinone core structure, which is known for its potential therapeutic applications. The presence of a chlorine and nitro group enhances its reactivity and biological profile.

The biological activity of this compound primarily involves its interaction with various molecular targets:

- Kinase Inhibition: Similar compounds have been reported to inhibit key kinases involved in cancer progression, such as NEK4 (never in mitosis A related kinase 4), which has been linked to non-small cell lung cancer (NSCLC) .

- Antimicrobial Activity: Quinazolinones exhibit antibacterial properties, making them candidates for treating infections resistant to conventional antibiotics .

- Photodynamic Therapy: Research indicates that derivatives of quinazolinones can be activated by light, leading to photodestructive effects on cancer cells, such as glioblastoma .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Case Studies and Research Findings

-

Anticancer Properties:

A study demonstrated that quinazolinone derivatives, including this compound, showed significant anti-proliferative effects against various cancer cell lines. The mechanism was associated with the inhibition of specific kinases that regulate cell cycle progression . -

Antibacterial Activity:

Research highlighted the synthesis of novel quinazoline derivatives that exhibited potent antibacterial activity against resistant strains. The study emphasized structure-activity relationships (SAR) that suggest modifications can enhance efficacy . -

Photodynamic Therapy:

A recent investigation into the photodynamic properties of quinazolinones revealed their ability to induce apoptosis in cancer cells when activated by light. This property positions them as promising candidates for developing non-invasive cancer therapies .

Q & A

Q. What are the common synthetic routes for 2-chloro-6-nitroquinazolin-4(1H)-one, and how can reaction conditions be optimized for improved yield?

Methodological Answer: The synthesis typically involves sequential nitration and chlorination steps. A reported procedure (similar to and ) starts with a quinazolin-4(3H)-one precursor, which undergoes nitration in a mixture of concentrated H₂SO₄ and fuming HNO₃ at 373 K for 1 hour. Subsequent chlorination is achieved using POCl₃ or other chlorinating agents. Key factors for optimization include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while acetic acid aids in recrystallization for purity .

- Temperature control : Nitration requires elevated temperatures (373 K), while chlorination may proceed at reflux (383–393 K) .

- Stoichiometry : Excess HNO₃ (1.5–2.0 equiv.) improves nitro-group incorporation, but over-nitration must be monitored via TLC or HPLC .

Q. Table 1: Comparative Reaction Conditions

| Step | Solvent | Temp (K) | Yield (%) | Reference |

|---|---|---|---|---|

| Nitration | H₂SO₄/HNO₃ | 373 | 65–70 | |

| Chlorination | POCl₃ (neat) | 383 | 80–85 | |

| Recrystallization | Acetic acid | RT | 95+ purity |

Q. What spectroscopic and crystallographic methods are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., nitro and chloro groups) via deshielded aromatic protons (δ 8.5–9.0 ppm) and carbonyl carbon (δ ~165 ppm) .

- IR : Validate nitro (1520–1350 cm⁻¹, asymmetric stretching) and carbonyl (1680–1700 cm⁻¹) groups .

- Crystallography :

- Single-crystal X-ray diffraction (SXRD) using SHELXL or OLEX2 refines bond lengths and angles. For example, C–Cl bonds typically measure ~1.73 Å, and nitro groups exhibit planar geometry .

- Validation : Use PLATON/checkCIF to detect disorders or twinning, especially with nitro-group rotational ambiguities .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking, MD simulations) be applied to predict the biological activity of this compound derivatives?

Methodological Answer:

- Target Selection : Prioritize proteins implicated in cancer (e.g., kinase inhibitors) or antimicrobial targets (e.g., Trypanothione Reductase in Leishmaniasis) .

- Docking Workflow :

- Prepare the ligand (e.g., protonation states via MarvinSketch) and receptor (PDB: 2JK6 for phosphodiesterase B1).

- Use AutoDock Vina or Glide for docking, focusing on binding affinity (ΔG ≤ -8 kcal/mol) and interactions with catalytic residues (e.g., hydrogen bonds with Ser/Thr) .

- Validate with MD simulations (100 ns trajectories in GROMACS) to assess complex stability (RMSD < 2 Å) .

- QSAR Models : Develop 2D/3D-QSAR using IC₅₀ data from analogs. For example, a reported model achieved R² = 0.983 and Q²CV = 0.942 for anti-leishmanial activity .

Q. What strategies are recommended for resolving contradictions in crystallographic data during structural refinement of quinazolinone derivatives?

Methodological Answer:

- Multi-Software Validation : Cross-check refinements using SHELXL (for small molecules) and PHENIX (for disorder modeling). For example, resolved a thioamide disorder by refining occupancy ratios .

- Twinned Data : Use TWINLAW in SHELXL to identify twin laws (e.g., 180° rotation about [100]) and apply HKLF5 format for integration .

- High-Resolution Data : Collect data at 100 K to minimize thermal motion artifacts. For nitro-group ambiguities, employ restraints (DELU/ISOR) to maintain planar geometry .

Q. How can structure-activity relationship (SAR) studies be designed to explore the anticancer potential of this compound analogs?

Methodological Answer:

- Analog Synthesis : Modify substituents at positions 2 (Cl), 6 (NO₂), and 4 (ketone). For example:

- Replace Cl with F or Br to assess halogen bonding effects .

- Introduce alkyl/aryl groups at position 3 to enhance lipophilicity .

- Biological Assays :

- Screen against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays (IC₅₀ < 50 µM considered active) .

- Validate selectivity via cytotoxicity tests on non-cancerous cells (e.g., HEK293) .

- Mechanistic Studies :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.